(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains functional groups such as amino (-NH2), phenyl (a variant of benzene), and nitrile (-C≡N). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a potential aromatic system. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the phenyl group could undergo electrophilic aromatic substitution, and the nitrile group could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility, while the potential aromatic system could influence its stability .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3Z)-2-amino-4-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-20(2)14-5-3-11(4-6-14)7-12(8-16)15(19)13(9-17)10-18/h3-7H,19H2,1-2H3/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMMZKVVUJLANA-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-84-2 |
Source
|
Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(p-(dimethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100991842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.